molecular formula C10H8ClNOS B13665693 2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole

2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole

Katalognummer: B13665693
Molekulargewicht: 225.70 g/mol
InChI-Schlüssel: GPMLLCASVFJSSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole is a synthetic organic compound with the molecular formula C10H8ClNOS. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H8ClNOS

Molekulargewicht

225.70 g/mol

IUPAC-Name

2-chloro-6-cyclopropyloxy-1,3-benzothiazole

InChI

InChI=1S/C10H8ClNOS/c11-10-12-8-4-3-7(5-9(8)14-10)13-6-1-2-6/h3-6H,1-2H2

InChI-Schlüssel

GPMLLCASVFJSSG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC3=C(C=C2)N=C(S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.